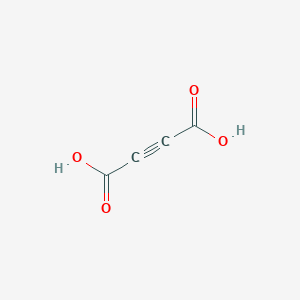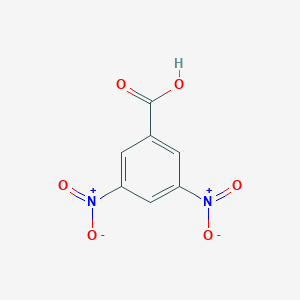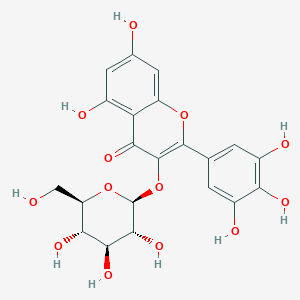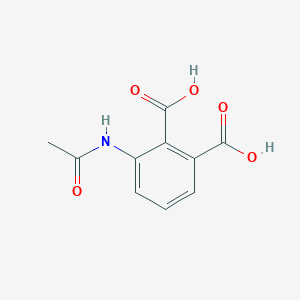
1-cyanoethyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diethyl 1-cyanoethyl phosphate typically involves a two-step process:
Nucleophilic Substitution Reaction: Diethyl phosphite reacts with bromoacetonitrile in the presence of a strong base to form cyanomethyl diethyl phosphate.
Industrial Production Methods
The industrial production of diethyl 1-cyanoethyl phosphate follows similar synthetic routes but is optimized for large-scale production. The raw materials used are cost-effective, and the reaction conditions are designed to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
1-cyanoethyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are commonly used.
Methylation: Methylating agents like methyl iodide are employed in the presence of strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate derivatives .
Scientific Research Applications
1-cyanoethyl diethyl phosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 1-cyanoethyl phosphate involves its role as a reagent in chemical reactions. It acts as a nucleophile in substitution reactions, facilitating the formation of carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific application and the chemical entities being synthesized .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyanophosphonate: This compound is similar in structure and is used as a coupling reagent for peptide synthesis.
Diethyl chlorophosphate: Another related compound, used in phosphorylation reactions.
Uniqueness
1-cyanoethyl diethyl phosphate is unique due to its specific applications in the synthesis of sphingosine phosphate receptor agonists and HIV-1 reverse transcriptase inhibitors. Its ability to participate in stereoselective preparation of cyano (trifluoromethyl)pentenenitriles via alkylation followed by elimination reaction also sets it apart from similar compounds .
Properties
CAS No. |
19239-48-6 |
|---|---|
Molecular Formula |
C7H14NO4P |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
1-cyanoethyl diethyl phosphate |
InChI |
InChI=1S/C7H14NO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h7H,4-5H2,1-3H3 |
InChI Key |
BKZAGOCAPNLJCU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(C)C#N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)C#N |
Key on ui other cas no. |
19239-48-6 |
Synonyms |
(1-Cyanoethyl)diethyl=phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















